molecular formula C9H17NO4 B085729 Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS No. 105-71-5

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Cat. No. B085729
Key on ui cas rn: 105-71-5
M. Wt: 203.24 g/mol
InChI Key: TYINRDVTTNNFKL-UHFFFAOYSA-N
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Patent
US08535559B2

Procedure details

Into a 3 L round bottom flask cooled in a water bath and equipped with an overhead stirrer, thermometer, gas inlet tube and a solid carbon dioxide/acetone filled condensor under a nitrogen atmosphere were placed 4-methoxyphenol (Aldrich, 3.5 g) and methyl acrylate (Aldrich, 907 g, 10.5 mol). Methylamine (Aldrich, 163 g, 5.25 mol) was added slowly over about two hours through the gas inlet tube keeping the temperature less than about 30° C. After the addition was complete, the reaction mixture was stirred for 16 hours at ambient temperature. The excess methyl acrylate and much of the 1:1 addition product were then distilled from the reaction mixture under a vacuum of 3 mm Hg giving a final product purity of 96.6% the desired CH3N(CH2CH2CO2CH3)2.
Name
carbon dioxide acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
907 g
Type
reactant
Reaction Step Three
Quantity
163 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)=[O:2].CC(C)=O.[CH3:8][O:9][C:10]1[CH:15]=[CH:14]C(O)=CC=1.[C:17]([O:21][CH3:22])(=[O:20])[CH:18]=[CH2:19].[CH3:23][NH2:24]>>[CH3:23][N:24]([CH2:14][CH2:15][C:10]([O:9][CH3:8])=[O:2])[CH2:19][CH2:18][C:17]([O:21][CH3:22])=[O:20] |f:0.1|

Inputs

Step One
Name
carbon dioxide acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
907 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
163 g
Type
reactant
Smiles
CN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Into a 3 L round bottom flask cooled in a water bath
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
the temperature less than about 30° C
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
were then distilled from the reaction mixture under a vacuum of 3 mm Hg

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CCC(=O)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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